N-BOC-N-PHENYLGLYCINE

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry

N-BOC-N-phenylglycine belongs to the class of non-proteinogenic amino acids, meaning it is not one of the 20 standard amino acids genetically coded for in proteins. Phenylglycine itself is the simplest aromatic α-amino acid. sci-hub.se The introduction of the BOC protecting group to the nitrogen of phenylglycine creates this compound, a derivative with enhanced utility in organic synthesis. fishersci.ca

Non-proteinogenic amino acids are of immense interest due to their potential to introduce novel structural and functional diversity into peptides and other bioactive molecules. They are instrumental in creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. The incorporation of non-proteinogenic amino acids like this compound can influence the conformation, biological activity, and pharmacokinetic profile of the resulting molecules. rsc.org

Strategic Importance in Organic Synthesis and Medicinal Chemistry

The tert-butyloxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis. google.com Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. rsc.orgresearchgate.net This "BOC-protection" strategy is crucial for preventing unwanted side reactions of the amino group during synthetic transformations. researchgate.net

In the context of this compound, the BOC group allows for the selective modification of other parts of the molecule, such as the carboxylic acid group or the phenyl ring. This controlled reactivity is a cornerstone of modern organic synthesis. For instance, this compound serves as a key precursor for the synthesis of various biologically active compounds. chemimpex.comnih.gov Its derivatives have been explored as potential anticonvulsants and have been incorporated into complex heterocyclic structures. nih.govbeilstein-journals.org

Furthermore, chiral versions of N-BOC-phenylglycine are invaluable reagents for determining the absolute configuration of chiral primary amines using nuclear magnetic resonance (NMR) spectroscopy. acs.orgfishersci.at This application highlights the compound's significance in stereoselective synthesis and analysis.

The strategic importance of this compound is also evident in its use as a building block for creating unnatural α-amino acids through stereocontrolled rearrangement reactions. researchgate.net This opens up avenues for the synthesis of novel peptides and pharmaceuticals with tailored properties. chemimpex.comchemimpex.com

Historical Development and Evolution of Research on N-Protected Phenylglycine Derivatives

The study of phenylglycine and its derivatives has a rich history, with N-phenylglycine being a well-known industrial precursor for the synthesis of indigo (B80030) dye. wikipedia.org The development of protecting group chemistry, particularly the introduction of the BOC group in the late 1950s, revolutionized peptide synthesis and the broader field of organic synthesis. rsc.org

Initially, research on N-protected phenylglycine derivatives was closely tied to peptide chemistry. The ability to incorporate this non-proteinogenic amino acid into peptide chains allowed for the investigation of structure-activity relationships and the development of more robust peptide-based drugs.

Over time, the scope of research expanded significantly. Scientists began to explore the utility of N-BOC-phenylglycine in asymmetric synthesis, where it serves as a chiral auxiliary or a precursor to chiral catalysts. beilstein-journals.org The development of palladium-mediated C-H functionalization techniques has further broadened the synthetic possibilities, enabling the direct modification of the phenyl ring of phenylglycine derivatives. sci-hub.semdpi.com

Recent research continues to uncover new applications for this compound and related compounds. For example, it has been used in the synthesis of complex heterocyclic systems and as a component in the development of novel materials. beilstein-journals.org The ongoing exploration of its reactivity and applications underscores the enduring importance of this compound in the advancement of chemical science.

Interactive Data Tables

Table 1: Properties of N-Phenylglycine Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| N-Phenylglycine | C₈H₉NO₂ | 151.165 | White solid | 127–128 |

| N-BOC-DL-phenylglycine | C₁₃H₁₇NO₄ | 251.282 | - | - |

| N-BOC-D-phenylglycine | C₁₃H₁₇NO₄ | 251.28 | - | - |

Data sourced from multiple references. fishersci.cawikipedia.orgbiosynth.com

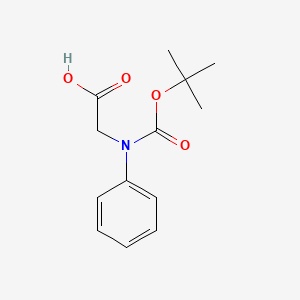

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPYAZGXJCKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619837 | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150806-61-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Boc N Phenylglycine

Enantioselective Synthesis and Stereocontrol Strategies

The synthesis of enantiomerically pure N-Boc-N-phenylglycine is critical for its application in asymmetric synthesis and as a component of chiral drugs. Research has focused on establishing robust methodologies that provide high levels of stereocontrol.

Asymmetric transformations represent a powerful approach for establishing the desired stereochemistry in amino acid derivatives. These methods often rely on either the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst to direct the stereochemical outcome of a reaction.

Chiral auxiliaries, such as (-)-8-phenylmenthol, have been utilized in the asymmetric synthesis of this compound analogues. renyi.hu In one approach, the key step involves the asymmetric alkylation of the 8-phenylmenthyl ester of N-Boc protected 2-bromoglycine. renyi.hu Similarly, chiral oxazolidinones, pioneered by Evans and further developed by others, serve as effective chiral auxiliaries for the stereoselective alkylation of glycine (B1666218) enolates to produce a-alkylated amino acids. renyi.hu

Organocatalysis has also emerged as a vital tool. For instance, N-Boc-L-phenylglycine itself can act as a component of a catalytic system. In combination with primary amines derived from cinchona alkaloids, it forms a catalytic salt capable of promoting stereoselective reactions, such as the vinylogous Michael addition between cyclohexenones and N-arylmaleimides, to construct multiple stereogenic centers with high control. acs.org The development of racemase/acylase biotransformation systems offers another route, enabling dynamic kinetic resolution of N-acetylated amino acids to yield enantiomerically pure D- or L-amino acids. acs.org

A highly efficient and practical method for synthesizing N-Boc-protected α-amino acids, including this compound, involves a stereocontrolled 1,3-nitrogen migration catalyzed by iron complexes. thieme-connect.comthieme-connect.comresearchgate.net This strategy begins with the conversion of an abundant carboxylic acid (e.g., phenylacetic acid) into its corresponding N-Boc-protected azanyl ester (RCO₂NHBoc). thieme-connect.comresearchgate.net This intermediate then undergoes a rearrangement facilitated by a chiral iron catalyst to yield the desired non-racemic α-amino acid. thieme-connect.comresearchgate.net

Initial studies utilized an iron catalyst featuring a tetradentate bis-benzimidazole ligand with a chiral 2,2′-bipyrrolidine backbone, denoted as (R,R)-FeBIP. thieme-connect.com Subsequent optimization revealed that modifying the benzimidazole (B57391) moiety with electron-withdrawing groups significantly enhances enantioselectivity. The most effective catalyst, (R,R)-FeBIPF₂, which has fluorine atoms at the 5-position of the benzimidazoles, in combination with a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and optimized solvent and temperature conditions, can produce this compound with up to 98% enantiomeric excess (ee). thieme-connect.comthieme-connect.com This method is notable for its high efficiency and the practical value of achieving high ee values suitable for direct use in further applications. thieme-connect.comresearchgate.net

| Catalyst (Modification at Benzimidazole X-position) | Yield (NMR %) | Enantiomeric Excess (ee %) |

|---|---|---|

| H ((R,R)-FeBIP) | 98% | 90% |

| tert-Butyl | 62% | 75% |

| Methoxy (OMe) | 59% | 83% |

| Nitro (NO₂) | 37% | 89% |

| Cyano (CN) | 66% | 91% |

| Chloro (Cl) | 86% | 91% |

| Fluoro (F) ((R,R)-FeBIPF₂) | 85% | 92% |

| Fluoro (F) ((R,R)-FeBIPF₂)* | 98% | 98% |

*Optimized conditions: DCB/CHCl₃ (1:1) solvent, -50 °C, 2.0 equiv TMP. thieme-connect.comthieme-connect.com

Another effective strategy for the asymmetric synthesis of this compound derivatives involves the stereoselective deprotonation of a prochiral starting material, followed by carboxylation. This approach generates the α-stereocenter with high enantioselectivity.

One such method involves the enantioselective deprotonation at the benzylic position of an N-Boc-N-methylbenzylamine substrate. researchgate.net This is achieved using a chiral base complex, typically formed from sec-butyllithium (B1581126) (s-BuLi) and (-)-sparteine. researchgate.netacs.org The resulting chiral organolithium species is then quenched with carbon dioxide (CO₂) in a stereoselective carboxylation step to afford the corresponding N-Boc protected phenylglycine derivative. researchgate.net A similar strategy has been reported for N-Boc-N-TMS protected benzylamines. researchgate.net

More recently, electrochemical methods have been developed for the synthesis of N-Boc-α-amino acids. researchgate.net One such protocol involves the electrochemical reductive carboxylation of N-Boc-α-aminosulfones. This reaction proceeds via the cleavage of the carbon-sulfur bond and subsequent reaction with CO₂ at atmospheric pressure, providing the desired N-Boc-α-amino acid with good yields. researchgate.net

Reactions Involving the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, and its manipulation in this compound and related systems is crucial for various synthetic strategies.

Dual Protection Strategies for Polyamines

The Boc group plays a role in dual protection strategies, particularly for amino functions. For instance, di-tert-butyl imidocarbonate (Boc₂NH) has been utilized as a reagent for the synthesis of amines. rsc.org In the context of polyamines, specific protection and deprotection schemes are essential for selective functionalization. While direct examples involving this compound in dual protection of polyamines are not detailed in the provided sources, the principles of Boc protection are fundamental. Arcaine has been identified as a useful antagonist for studying the interactions of polyamines like spermine (B22157) and spermidine (B129725) with receptors, highlighting the importance of modulating amine functionality in complex biological systems. nih.gov

Rearrangement Reactions of N,N-Di-Boc-Protected Systems

N,N-di-Boc-protected systems can undergo rearrangement reactions under basic conditions. Benzyl-substituted N,N-di-Boc derivatives have been shown to rearrange in the presence of a strong base to yield the corresponding Boc-phenylglycine tert-butyl esters. rsc.orgrsc.org This type of rearrangement can proceed with varying degrees of enantioselectivity depending on the solvent used. rsc.org

Another significant rearrangement is the biosynth.comrsc.org-migration of a phosphorus group in N-Boc-N-arylphosphoramidates. nih.gov Induced by strong lithium amide bases like LDA or LiTMP, this reaction leads to the formation of N-Boc-protected o-aminoarylphosphonates. nih.gov A crossover experiment confirmed the intramolecular nature of this rearrangement. nih.gov

More recently, an iron-catalyzed 1,3-nitrogen migration of azanyl esters (RCO₂NHBoc) has been developed for the synthesis of non-racemic N-Boc-protected α-amino acids. thieme-connect.comresearchgate.net This method provides access to α,α-disubstituted α-amino acids in an enantioconvergent manner. researchgate.net For the rearrangement of an azanyl ester of phenylacetic acid to N-Boc-phenylglycine, optimal results were achieved using an (R,R)-FeBIPF₂ catalyst with 2,2,6,6-tetramethylpiperidine (TMP) as a base in a DCB/CHCl₃ solvent mixture at -50 °C, yielding the product in 98% NMR yield and 98% enantiomeric excess. thieme-connect.com

Selective Chemical Cleavage of the Boc Group in Complex Molecules

The selective removal of the Boc protecting group is a critical step in multi-step synthesis, especially in the presence of other acid-sensitive functionalities. While general methods for Boc deprotection using strong acids or Lewis acids are common, achieving selectivity can be challenging. researchgate.net

In the synthesis of complex peptidic natural products, the selective cleavage of a Boc group is often required. For instance, in the assembly of a heptapeptide (B1575542) fragment, an N-terminal Boc group was removed to allow for coupling with a tripeptide residue. thieme-connect.com In another case, acid cleavage of a Boc group was performed after the hydrogenolytic removal of benzyl (B1604629) protecting groups to yield a dipeptide building block. thieme-connect.com The choice of deprotection conditions is crucial to avoid the cleavage of other protecting groups or sensitive moieties within the molecule. For example, in some syntheses, a Boc group at the N-terminus was replaced with a Cbz group due to the low acid stability of the fully assembled target molecule. thieme-connect.com The development of mild and selective deprotection protocols is therefore an area of continuous research. researchgate.netacs.org

Mechanistic Investigations and Computational Chemistry in N Boc N Phenylglycine Research

Catalytic Reaction Mechanism Elucidation

Understanding the precise mechanism by which N-BOC-N-phenylglycine influences a reaction is paramount. Researchers have focused on its function as a cocatalyst, its contribution to enantioselectivity, and its involvement in specific reaction pathways like oxidative decarboxylation.

This compound often functions as a Brønsted acid cocatalyst in organocatalytic reactions. Its acidic proton can participate in the activation of substrates and catalysts, facilitating key bond-forming steps. For instance, in reactions cocatalyzed by a cinchona-based primary amine and this compound, the amino acid is crucial for creating a more confined transition-state geometry. acs.org It is believed that while one molecule of this compound protonates the quinuclidine (B89598) ring of the cinchona alkaloid, a second molecule can act as a bridge between the reaction partners, leading to a cyclic activation of the system. nih.gov This dual role highlights the importance of using an adequate amount of the cocatalyst, as two equivalents are often necessary to form these effective cyclical transition states. acs.orgnih.gov The absence of this bridging interaction results in significantly higher energy transition states. acs.org

In the context of a semipinacol rearrangement of vinylogous α-ketol, this compound, as a Brønsted acid additive, influences the enantioselectivity of the reaction to some extent, although the primary cinchona-based amine catalyst plays the more decisive role in determining the stereochemical outcome. rsc.org The reaction proceeds through a series of steps including complexation, nucleophilic addition, dehydration, carbon atom migration, tautomerization, hydrolysis, and catalyst regeneration. rsc.orgresearchgate.net

The enantioselectivity in organocatalytic systems employing this compound is often a result of subtle noncovalent interactions within the transition state. In the vinylogous Michael addition of 3-substituted cyclohexenones to N-(2-tert-butylphenyl)maleimides, catalyzed by a primary amine and N-BOC-L-phenylglycine, the cocatalyst is instrumental in achieving high stereoselectivity. nih.govunibo.it Computational studies have shown that N-BOC-L-phenylglycine helps to regulate the conformation of the catalyst and control access to the faces of the dienamine intermediate. acs.org

The formation of a compact, cyclical transition state, facilitated by the bridging action of this compound, is a key factor in achieving high enantioselectivity. acs.orgnih.gov This organized transition state assembly allows for effective discrimination between the two enantiomeric pathways. The stereochemical outcome is not typically influenced by a matched/mismatched effect with the chirality of the N-BOC-phenylglycine enantiomer used, indicating its primary role is in creating the optimal reaction environment rather than direct chiral induction in some cases. acs.org

This compound can serve as a precursor to alkyl radicals through oxidative decarboxylation, a process that can be catalyzed by metal ions. The kinetics of the oxidative decarboxylation of N-phenyl glycine (B1666218) by peroxomonosulfate have been studied, revealing an acid-inhibited reaction pathway. researchgate.netacs.org The catalytic efficiency of different metal ions has been investigated, with the order of efficiency found to be VO²⁺ > Cu²⁺. researchgate.netacs.org

In the realm of photoredox catalysis, N-BOC amino acids, including N-BOC-phenylglycine, are used as radical precursors for cross-coupling reactions. nih.gov The process involves the single-electron transfer oxidation of the carboxylate form of the amino acid to generate an alkyl radical. nih.gov This radical can then engage in various transformations, such as C(sp²)–C(sp³) cross-coupling reactions. nih.gov However, the stability of the resulting radical is a critical factor; for instance, the benzylic radical derived from N-BOC-phenylglycine showed attenuated reactivity in some systems due to resonance stabilization. nih.gov

Interestingly, non-oxidative decarboxylation of N-alkyl-N-phenylglycine derivatives has also been observed, catalyzed by horseradish peroxidase under anaerobic conditions. nih.gov This reaction is inhibited by oxygen and proceeds through a proposed cyclic mechanism involving an aminium ion intermediate. nih.gov

Advanced Computational Chemistry Approaches

To gain a deeper understanding of the mechanisms involving this compound, advanced computational methods are employed. These techniques allow for the detailed analysis of transition states and intermolecular interactions that are difficult to probe experimentally.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving this compound. DFT calculations are used to model the geometries and energies of reactants, intermediates, and transition states, providing a quantitative picture of the reaction pathway. acs.orgnih.gov

For example, in the cinchona alkaloid-catalyzed vinylogous desymmetrization of N-(2-t-butylphenyl)maleimides, DFT studies were crucial in understanding the role of N-BOC-L-phenylglycine. acs.org The calculations revealed that the amino acid is essential for forming a closed, bridged transition state, which significantly lowers the activation energy compared to a non-bridged system. acs.org Furthermore, DFT has been used to analyze the stability of different dienamine isomers and their subsequent reaction pathways, explaining the observed diastereoselectivity. nih.govunibo.it These computational models have successfully reproduced experimental observations and predicted the effects of substituent changes. researchgate.net

To dissect the subtle forces that govern enantioselectivity, researchers utilize Noncovalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netnih.govnih.gov These methods provide a detailed picture of the noncovalent interactions, such as hydrogen bonds and van der Waals forces, within the transition state. researchgate.netijnc.ir

In the study of the semipinacol rearrangement cocatalyzed by a cinchona-based amine and this compound, NCI and QTAIM analyses were employed to elucidate the intermolecular interactions between the catalysts and the reactant. rsc.orgresearchgate.net These analyses helped to visualize and quantify the hydrogen bonding and other weak interactions that stabilize the preferred transition state, thereby explaining the origin of the observed enantioselectivity. researchgate.net Similarly, in other organocatalytic systems, these computational techniques have highlighted the critical role of hydrogen bonding networks in organizing the transition state assembly for efficient and selective catalysis. nih.gov

Interactive Data Table: Catalytic Systems and Computational Methods

| Catalytic System / Reaction | Role of this compound | Computational Method | Key Findings |

| Cinchona-based primary amine / Semipinacol Rearrangement | Brønsted Acid Cocatalyst | DFT, NCI, QTAIM | Influences enantioselectivity; participates in a multi-step reaction mechanism. rsc.orgresearchgate.net |

| Cinchona alkaloid primary amine / Vinylogous Desymmetrization | Brønsted Acid Cocatalyst | DFT | Forms a crucial closed, bridged transition state, activating both reactants. acs.org |

| Primary amine / Vinylogous Michael Addition | Stereocontrol Element | DFT | Regulates catalyst conformation and access to dienamine faces. acs.orgnih.gov |

| Peroxomonosulfate / Oxidative Decarboxylation | Substrate | Kinetic Studies | Reaction is acid-inhibited; catalyzed by metal ions like VO²⁺ and Cu²⁺. researchgate.netacs.org |

| Photoredox / Cross-Coupling | Radical Precursor | - | Generates a benzylic radical, though with attenuated reactivity. nih.gov |

Docking Studies for Catalyst-Substrate Interactions

Molecular docking has been employed as a powerful tool to elucidate the intricate non-covalent interactions between catalysts and substrates in reactions involving this compound, particularly when it functions as a co-catalyst. These computational simulations provide valuable insights into the geometry and stability of transition states, which are often difficult to characterize experimentally.

In the study of the vinylogous desymmetrization of N-(2-t-butylphenyl)maleimides, catalyzed by a cinchona-based primary amine, N-Boc-L-phenylglycine was used as a crucial acidic co-catalyst. acs.orgnih.govunibo.it Researchers utilized docking studies to understand the role of the co-catalyst in the complex transition state assembly. A key finding from these investigations was the dual role of N-Boc-L-phenylglycine: one molecule protonates the quinuclidine nitrogen of the primary amine catalyst, while a second molecule acts as a bridge, connecting the dienamine intermediate and the maleimide (B117702) through a network of hydrogen bonds. unibo.it This bridging action is essential for creating a compact, cyclic transition state geometry, which activates both reaction partners. acs.orgnih.gov

To model this complex interaction, a specific docking approach was implemented. The N-Boc-L-phenylglycine molecule was treated as a flexible ligand, while the remainder of the transition state assembly (the primary catalyst and substrates) was considered a rigid receptor. acs.org Software such as Autodock was used to generate a series of possible binding poses for the amino acid co-catalyst within the active site. acs.orgunibo.it The calculations were tailored to better mimic the apolar toluene (B28343) solvent used in the actual experiment by adjusting the dielectric constant. acs.org Promising conformers identified through docking were then subjected to higher-level Density Functional Theory (DFT) optimizations to verify their stability and relevance to the catalytic cycle. acs.org These studies underscore the utility of docking in building and refining complex transition state models, highlighting how co-catalysts like this compound are precisely oriented to facilitate the reaction.

| Docking Study Parameter | Description | Source(s) |

| System Studied | Vinylogous desymmetrization of N-(2-t-butylphenyl)maleimides | acs.orgnih.govunibo.it |

| Primary Catalyst | 9-amino(9-deoxy)epi-quinine (9-ADEQ) | acs.orgnih.gov |

| Co-catalyst | N-Boc-L-phenylglycine | acs.orgnih.govunibo.it |

| Software Used | Autodock | acs.orgunibo.it |

| Docking Approach | N-Boc-L-phenylglycine treated as a flexible ligand; rest of the transition state as a rigid receptor. | acs.org |

| Key Interaction Modeled | Bridging of the dienamine and maleimide reactants by the co-catalyst via hydrogen bonds. | acs.orgunibo.it |

| Primary Finding | The co-catalyst is crucial for the formation of a compact, cyclically activated transition-state geometry. | acs.orgnih.govunibo.it |

Computational Prediction of Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound and its derivatives. By calculating the energies of various possible transition states, researchers can predict which stereoisomeric pathway is favored.

A comprehensive DFT study was conducted on the vinylogous atroposelective desymmetrization of N-(2-t-butylphenyl)maleimide, which is co-catalyzed by a primary amine and N-Boc-L-phenylglycine. acs.orgnih.gov Using the ωB97X-D functional and a 6-311G(d,p) basis set with a polarizable continuum model for the toluene solvent, the researchers were able to model the transition states leading to different stereoisomers. acs.orgnih.gov The calculations revealed that transition states featuring a perfectly formed hydrogen-bonding network with the bridging N-Boc-L-phenylglycine molecule were significantly lower in energy (by 5–7 kcal/mol) than those where the bridging was incomplete. acs.org This energy difference highlights the critical role of the co-catalyst in stabilizing the favored reaction pathway. The study successfully elucidated the reasons for the observed high enantio- and diastereoselectivity by analyzing the steric and dispersion interactions within the calculated low-energy transition state structures. acs.orgnih.gov An interesting finding was that using either the L- or D-enantiomer of N-Boc-phenylglycine resulted in the same diastereomeric ratio, indicating that in this specific system, the chirality of the co-catalyst did not dictate the stereochemical outcome, which was instead controlled by the primary chiral amine catalyst. acs.org

In contrast, other studies have shown that N-Boc-phenylglycine can directly influence stereoselectivity. In the semipinacol rearrangement co-catalyzed by a cinchona-based primary amine, quantum mechanical calculations were performed to uncover the origin of enantioselectivity. researchgate.net The results indicated that while the cinchona amine catalyst plays the crucial role in determining which enantiomer is the major product, the N-Boc-phenylglycine additive does influence the degree of enantioselectivity. researchgate.net

The general principles for predicting stereoselectivity in reactions of N-Boc protected imines have also been established through computational models. acs.org For reactions catalyzed by chiral phosphoric acids, the stereochemical outcome is rationalized by analyzing the relative energies of competing transition states (e.g., Type I vs. Type II). acs.org These models consider the steric interactions between the bulky N-Boc group, the other imine substituent, and the chiral catalyst. acs.org The N-Boc group's size and conformational flexibility are key factors in determining which transition state geometry is lower in energy, thereby controlling the formation of the major stereoisomer. acs.org These computational approaches allow for the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes. rsc.org

| Reaction | Computational Method | Key Finding Regarding this compound's Role | Predicted Outcome | Source(s) |

| Vinylogous Desymmetrization | DFT (ωB97X-D/6-311G(d,p)-CPCM) | Essential for forming a stable, bridged transition state. Chirality of the co-catalyst did not control the stereochemical induction. | Atroposelectivity and diastereoselectivity are controlled by the primary catalyst's conformation, which is stabilized by the co-catalyst. | acs.orgnih.govunibo.it |

| Semipinacol Rearrangement | Quantum Mechanics (DFT) | Influences the extent of enantioselectivity, while the primary amine catalyst determines the major enantiomer. | Enantioselectivity | researchgate.net |

| Mannich Reaction | QM/MM Hybrid Methods | The bulky N-Boc group creates steric demands that favor one transition state geometry over others. | Enantioselectivity is rationalized by analyzing the stability of different stereodiscriminating intermediates. | acs.org |

Applications in Peptide Science, Drug Discovery, and Analytical Chemistry

N-BOC-N-PHENYLGLYCINE as a Crucial Chiral Building Block

The chirality and structural rigidity of this compound make it an essential component in the stereoselective synthesis of various organic compounds. Its applications span from the creation of biologically active peptides to the development of novel therapeutic agents.

Integration into Peptide Synthesis for Biologically Active Peptides

This compound serves as a fundamental building block in the synthesis of peptides, particularly those with therapeutic potential. chemimpex.comresearchgate.net The BOC protecting group enhances its stability and solubility, facilitating its incorporation into peptide chains. chemimpex.com Phenylglycine and its derivatives are signature amino acids found in many natural peptide antibiotics. researchgate.net The incorporation of this compound can influence the biological activity of the resulting peptides, providing researchers with a tool to explore structure-activity relationships. chemimpex.com For instance, it has been used in the synthesis of challenging non-ribosomal peptides, including precursors to glycopeptide antibiotics. researchgate.net The racemization-prone nature of phenylglycines requires careful selection of reaction conditions during peptide synthesis to maintain stereochemical integrity. rsc.org

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. This compound is a key component in the design of these novel therapeutic agents. sigmaaldrich.com Its incorporation can lead to peptidomimetics with improved in-vivo stability, enhanced potency, and better tissue distribution. sigmaaldrich.com These peptidomimetics can act as enzyme inhibitors or receptor agonists and antagonists. sigmaaldrich.com For example, N-BOC-protected amino acids are used in the synthesis of peptidomimetic agents that have longer in vitro and in vivo half-lives compared to their natural peptide counterparts. google.com

Interactive Table: Applications of this compound in Peptidomimetic Design

| Application Area | Desired Outcome | Reference |

| Enzyme Inhibition | Development of potent and selective inhibitors | sigmaaldrich.com |

| Receptor Modulation | Creation of agonists and antagonists with improved stability | sigmaaldrich.com |

| Drug Delivery | Enhancement of in-vivo stability and tissue distribution | sigmaaldrich.com |

Pharmaceutical Research and Development Contributions

The unique properties of this compound extend its utility into various aspects of pharmaceutical research and development, from the creation of specific enzyme inhibitors to the strategic modification of drug candidates.

Development of Enzyme Inhibitors and Receptor Ligands

This compound is a valuable building block for the development of a diverse range of bioactive compounds, including enzyme inhibitors and receptor ligands. chemimpex.com Its ability to modulate biological interactions makes it a crucial component in the design of novel therapeutics. chemimpex.com For instance, peptidomimetics derived from this compound form the basis of important families of enzyme inhibitors and act as receptor agonists and antagonists. sigmaaldrich.com The incorporation of this compound and its derivatives into small molecules has led to the identification of potent enzyme inhibitors for various therapeutic targets.

Strategies for Modifying Drug Candidates to Enhance Efficacy and Selectivity

The modification of existing drug candidates is a key strategy in pharmaceutical development to improve their therapeutic profiles. The unique structure of this compound allows for its use in modifying drug candidates to enhance their efficacy and selectivity. chemimpex.com By incorporating this building block, researchers can fine-tune the pharmacological properties of a lead compound. This approach has been successfully applied in the development of new therapeutics where enhanced target affinity and reduced off-target effects are desired. chemimpex.com

Interactive Table: Research Findings on this compound Derivatives

| Derivative Class | Research Focus | Key Finding | Reference |

| Phenylglycinamide Derivatives | Anticonvulsant and antinociceptive activity | Identification of potent antiseizure and antinociceptive drug candidates. | nih.gov |

| Peptidomimetic Derivatives | Dual NK1/NK3 receptor antagonists | Development of potent dual antagonists for potential schizophrenia treatment. | nih.gov |

| Phosphorus-containing Amino Acids | Synthesis of peptidomimetics | N-Boc phenylglycine used in coupling reactions to create complex analogues. | rsc.org |

Exploration of Structure-Activity Relationships in Medicinal Chemistry

The N-Boc-phenylglycine scaffold is a versatile platform for exploring structure-activity relationships (SAR), a critical process in medicinal chemistry for optimizing drug efficacy and selectivity. By systematically modifying the structure of N-Boc-phenylglycine and its derivatives, researchers can synthesize libraries of related compounds and assess how these changes influence biological activity.

This compound serves as a crucial building block for a range of bioactive molecules, including enzyme inhibitors and receptor ligands. chemimpex.com The incorporation of the N-Boc-phenylglycine moiety can influence the stability, solubility, and biological interactions of a parent compound, providing valuable tools for SAR studies. chemimpex.com For instance, research into orally absorbable cephalosporin (B10832234) antibiotics has involved the synthesis and evaluation of phenylglycine derivatives to understand the relationship between their chemical structure and antibacterial efficacy. acs.org Similarly, derivatives have been used in the development of non-peptidyl N-type calcium channel antagonists, where modifications to the phenyl group were explored to determine their impact on blocking activity. nih.gov The ability to create diverse structures, such as through benzylic lithiation reactions to access various N-Boc phenylglycine derivatives, further facilitates these SAR investigations. acs.org

Table 1: Research Areas Involving N-Boc-Phenylglycine in SAR Studies

| Research Area | Application of N-Boc-Phenylglycine | Key Findings |

|---|---|---|

| Enzyme Inhibition | Serves as a foundational structure for designing inhibitors. chemimpex.com | Modifications influence binding affinity and selectivity. |

| Receptor Ligands | Used as a building block for compounds targeting specific receptors. chemimpex.com | Structural changes modulate receptor interaction and biological response. chemimpex.com |

| Antibiotic Development | Incorporated into cephalosporin structures to improve oral absorption and activity. acs.org | The nature of the phenylglycine side chain is critical for antibacterial potency. |

| Calcium Channel Blockers | Used to create non-peptidyl antagonists for N-type calcium channels. nih.gov | Substitutions on the phenyl ring directly impact antagonist efficacy. nih.gov |

Role in Neuroscience Research (e.g., Neurotransmitter Activity)

Derivatives of N-Boc-phenylglycine are utilized in neuroscience to investigate neurological functions and develop potential therapeutics for mental health and neurodegenerative disorders. chemimpex.comchemimpex.com The compound and its analogues are explored for their potential to modulate neurotransmitter systems. chemimpex.com Glycine (B1666218) itself is a key neurotransmitter, and its transporters and receptors play a crucial role in balancing excitatory and inhibitory signals during brain development and function. nih.gov

Recent studies have highlighted the therapeutic potential of phenylglycine derivatives. For example, sulfonamide derivatives of phenylglycine, designed as selective butyrylcholinesterase (BChE) inhibitors, have been tested in models of scopolamine-induced amnesia. researchgate.net These compounds were found to improve cognitive performance in behavioral tasks like the Y-maze and Barnes maze. researchgate.net Neurochemical analysis revealed that this improvement was associated with a reduction in cholinesterase activity in the prefrontal cortex and hippocampus, key brain regions for memory and cognition. researchgate.net Molecular docking and dynamics simulations further supported that these derivatives form stable, tightly bound complexes with the BChE enzyme. researchgate.net This research underscores the potential of the phenylglycine framework in designing agents that target neurotransmitter systems implicated in diseases like Alzheimer's. researchgate.net

Analytical and Stereochemical Characterization Research

The precise three-dimensional structure of molecules is critical for their biological function. N-Boc-phenylglycine plays a significant role in the analytical techniques used to determine and differentiate chiral compounds.

Assignment of Absolute Configuration of Chiral Primary Amines by NMR Spectroscopy

A prominent application of N-Boc-phenylglycine is as a chiral derivatizing agent (CDA) for determining the absolute configuration of α-chiral primary amines using ¹H NMR spectroscopy. acs.orgnih.gov This method is considered highly reliable and often superior to traditional reagents like MTPA and MPA because the resulting amides typically show larger chemical shift differences. acs.orgnih.gov

The process involves reacting the chiral amine with both the (R)- and (S)-enantiomers of N-Boc-phenylglycine to form a pair of diastereomeric amides. acs.orgresearchgate.net The ¹H NMR spectra of these two diastereomers are then recorded and compared. A simplified model, based on conformational analysis, allows for the assignment of the absolute configuration by analyzing the differences in the chemical shifts (ΔδRS = δR - δS) for the protons near the chiral center of the amine. acs.orgnih.gov A consistent pattern in the signs of the ΔδRS values for the substituents around the amine's stereocenter reveals its absolute (R/S) configuration. acs.orgresearchgate.net

Table 2: Determining Absolute Configuration with N-Boc-Phenylglycine (BPG) by NMR

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | React the chiral primary amine separately with (R)-BPG and (S)-BPG. acs.org | To create a pair of diastereomeric amides. acs.org |

| 2. NMR Analysis | Acquire the ¹H NMR spectrum for each diastereomer. nih.gov | To measure the chemical shifts (δ) of protons near the chiral center. |

| 3. Comparison | Calculate the chemical shift difference (ΔδRS = δR - δS) for each proton. acs.org | To identify systematic shielding/deshielding effects caused by the chiral BPG reagent. |

| 4. Configuration Assignment | Apply the established model relating the sign of ΔδRS to the spatial arrangement of substituents. acs.orgnih.gov | To determine the R or S configuration of the primary amine. acs.org |

Chiral Recognition Studies with Synthetic Receptors

N-Boc-phenylglycine serves as a key substrate in the field of supramolecular chemistry for evaluating the enantioselective recognition capabilities of synthetic chiral receptors. nih.govresearchgate.net In these studies, the enantiomers of N-Boc-phenylglycine, typically as their carboxylate anions, are introduced to a synthetic host molecule. The strength and selectivity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the host and each enantiomer are then measured, often using techniques like fluorescence or UV-Vis titration. nih.govmdpi.com

This research is vital for designing new chiral catalysts and sensors. researchgate.net For example, studies have employed synthetic receptors containing thiourea (B124793) groups or tryptophan molecules to test their binding affinity for N-Boc-phenylglycine enantiomers. nih.gov In one study, a thiourea-based receptor demonstrated a high degree of enantioselectivity, binding the L-enantiomer of N-Boc-phenylglycine with a stability constant over 10 times greater than that for the D-enantiomer (KL/KD ratio of 10.4). nih.gov Another receptor decorated with glucuronic acid also showed notable chiral recognition ability for N-Boc-protected amino acids. rsc.org

Table 3: Examples of Chiral Recognition of N-Boc-Phenylglycine Enantiomers

| Receptor Type | Guest Molecule | Analytical Method | Enantioselectivity (KL/KD or KD/KL) |

|---|---|---|---|

| Anthracene-based thiourea receptor (35) nih.gov | N-Boc-phenylglycine | UV-Vis Titration | 10.4 nih.gov |

| Anthracene-based thiourea receptor (34) nih.gov | N-Boc-phenylglycine | UV-Vis Titration | 5.5 nih.gov |

| Iridium(III) complex-based receptor nih.gov | N-Boc-phenylglycine | UV-Vis Titration | 5.0 nih.gov |

Application in Chiral Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers, which is essential in the pharmaceutical industry where the two enantiomers of a drug can have vastly different effects. phenomenex.comijrps.com N-Boc-protected amino acids, including N-Boc-phenylglycine, are frequently used in the development and application of chiral HPLC methods. sigmaaldrich.com

These compounds can be used in two primary ways. First, they serve as analytes to test the effectiveness of various chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and ristocetin (B1679390) A, have proven particularly effective for achieving baseline resolution of N-Boc amino acids. sigmaaldrich.com Second, N-Boc-protected amino acids can be used as building blocks in the synthesis of the CSPs themselves. researchgate.net In this approach, the chiral molecule is immobilized onto a solid support, creating a stationary phase that can selectively interact with and separate the enantiomers of other compounds. researchgate.net

Future Research Directions and Emerging Paradigms

Innovation in Catalytic Systems for N-BOC-N-PHENYLGLYCINE Synthesis and Transformation

The synthesis of this compound and its derivatives is ripe for innovation through the development of advanced catalytic systems. Current research is moving beyond traditional methods towards more efficient, selective, and sustainable catalytic processes. A significant area of future development lies in chemoenzymatic synthesis, which integrates the selectivity of enzymes with the efficiency of chemical catalysts. For instance, the use of enzyme and metal nanoparticle combinations, such as Au/TiO2, in aqueous media presents a green and effective approach for creating N-phenyl glycine (B1666218) derivatives. researchgate.net This methodology could be adapted for the asymmetric synthesis of this compound, offering high yields and enantioselectivity under environmentally benign conditions.

Furthermore, transition-metal catalysis, particularly with palladium, continues to be a fertile ground for innovation. researchgate.net Future research will likely focus on developing novel palladium complexes and ligands that can catalyze the N-arylation of glycine derivatives with higher turnover numbers and broader substrate scope. The exploration of C-H activation strategies could also provide new, more direct routes to functionalized this compound analogs, minimizing the need for pre-functionalized starting materials and reducing waste.

| Catalytic System | Potential Innovation for this compound | Key Advantages |

| Chemoenzymatic | Asymmetric synthesis using integrated enzyme and metal catalysts (e.g., Au/TiO2). researchgate.net | High enantioselectivity, sustainable (aqueous media), mild reaction conditions. |

| Palladium Catalysis | Development of advanced ligands for more efficient N-arylation and C-H functionalization. researchgate.net | Broader substrate scope, increased reaction efficiency, direct functionalization pathways. |

| Photoredox Catalysis | Light-mediated synthesis and transformations under mild conditions. | Access to novel reaction pathways, high functional group tolerance, energy efficiency. |

Advanced Applications in Supramolecular Chemistry and Material Science

This compound is an exemplary building block for the construction of complex supramolecular architectures and advanced materials. Its rigid phenyl group and versatile functional handles (the carboxylic acid and the BOC-protected amine) allow for its incorporation into larger, well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking.

An emerging application is the development of chiral supramolecular nanozymes. Research has shown that amphiphiles derived from phenylglycine can self-assemble with metal ions to form chiral nanostructures with peroxidase-like activity, capable of enantioselective catalysis. rsc.org Future work could involve designing this compound-based amphiphiles to create highly specific and efficient catalytic systems for asymmetric transformations. These systems could find applications in sensing, chiral separations, and catalysis.

In material science, the incorporation of this compound into polymers and metal-organic frameworks (MOFs) is a promising avenue. Its chirality and structural rigidity can be used to impart specific properties to these materials, such as chiroptical activity or selective guest binding. For example, water-soluble macrocycles incorporating such building blocks could be developed for molecular recognition and sensing applications in biological systems. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The fields of drug discovery and materials science heavily rely on the rapid synthesis and screening of large numbers of diverse compounds. this compound is a valuable scaffold for combinatorial chemistry, a technique used to generate vast libraries of molecules for high-throughput screening (HTS). nih.gov Its structure allows for diversification at multiple points, including the carboxyl group, the phenyl ring, and, following deprotection, the nitrogen atom.

Future research will focus on integrating this compound into automated synthesis platforms. rsc.org These platforms can perform parallel synthesis, allowing for the rapid creation of libraries containing thousands to millions of unique compounds based on the this compound core. iipseries.org These libraries can then be screened using HTS assays to identify "hits"—compounds with desired biological activity or material properties. nih.gov For example, a focused library of phenylglycinamide derivatives was recently synthesized using a combinatorial approach to discover new broad-spectrum anticonvulsants. mdpi.comnih.gov This strategy significantly accelerates the discovery process for new pharmaceuticals and functional materials.

| Technology | Role of this compound | Impact |

| Combinatorial Chemistry | Core scaffold for generating large, diverse molecular libraries. nih.gov | Rapid exploration of chemical space for drug and materials discovery. |

| High-Throughput Screening (HTS) | Building block for compounds tested in automated screening assays. | Efficient identification of molecules with desired biological or material properties. nih.gov |

| Automated Synthesis | Key reagent in miniaturized and automated reaction platforms. rsc.org | Acceleration of the synthesis-screening cycle, reducing costs and waste. |

Mechanistic Insights into Biological Interactions of this compound-Containing Structures

Phenylglycine and its derivatives are found in a wide array of biologically active natural products, including glycopeptide antibiotics. nih.govresearchgate.net Understanding how the phenylglycine moiety contributes to the biological activity of these molecules is a critical area of ongoing and future research. While this compound itself is a synthetic precursor, the structures derived from it are of significant biological interest.

Future mechanistic studies will employ a combination of structural biology (e.g., X-ray crystallography, NMR spectroscopy) and computational modeling to elucidate the interactions of N-phenylglycine-containing peptides and small molecules with their biological targets, such as enzymes and receptors. These studies will aim to understand, at a molecular level, how the specific conformation and electronic properties of the N-phenylglycine residue contribute to binding affinity and specificity. This knowledge is crucial for the rational design of new therapeutic agents. For instance, elucidating the binding mode of a novel anticonvulsant derived from this compound could guide the synthesis of next-generation analogs with improved efficacy. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.